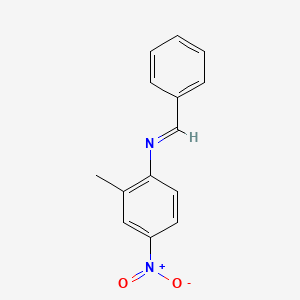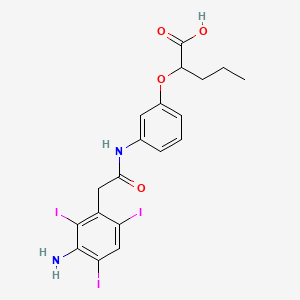
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid typically involves multiple steps, starting with the iodination of phenyl rings followed by amination and acylation reactions. The key steps include:
Iodination: Introduction of iodine atoms to the phenyl rings using iodine and an oxidizing agent.
Amination: Conversion of the iodinated compound to an amine using ammonia or an amine donor.
Acylation: Formation of the acetamido group through reaction with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the amine and carboxylic acid groups can form hydrogen bonds with target proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Amino-2,4,6-triiodophenyl)propionic acid
- 2-(3-Amino-2,4,6-triiodophenyl)butyric acid
- 2-(3-Acetylamino-2,4,6-triiodophenyl)valeric acid
Uniqueness
Compared to similar compounds, 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid stands out due to its unique combination of functional groups and structural complexity.
Eigenschaften
CAS-Nummer |
22714-25-6 |
|---|---|
Molekularformel |
C19H19I3N2O4 |
Molekulargewicht |
720.1 g/mol |
IUPAC-Name |
2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]pentanoic acid |
InChI |
InChI=1S/C19H19I3N2O4/c1-2-4-15(19(26)27)28-11-6-3-5-10(7-11)24-16(25)8-12-13(20)9-14(21)18(23)17(12)22/h3,5-7,9,15H,2,4,8,23H2,1H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
MWIJULOLZFZDSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


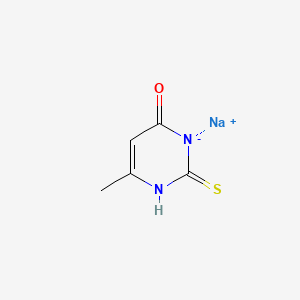

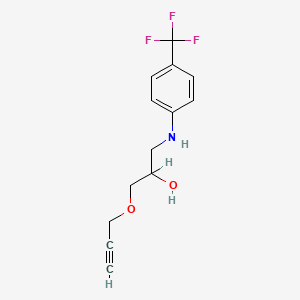


![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

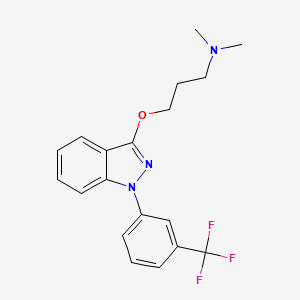


![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)
